N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide
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Overview
Description
This compound features a sulfonyl group attached to a chlorophenyl ring, along with a pyrazole ring that is substituted with trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 2-chlorophenylsulfonyl chloride, which is then reacted with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, modulating their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-[(dimethylamino)sulfonyl]benzamide
- N-(2-chlorophenylsulfonyl)-N’-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea
- N-(2-chlorophenylsulfonyl)-3-nitrobenzamide
Uniqueness
N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of the trimethyl-substituted pyrazole ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16ClN3O3S |
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Molecular Weight |
329.80 g/mol |
IUPAC Name |
N-(2-chlorophenyl)sulfonyl-3,5,5-trimethyl-4H-pyrazole-1-carboxamide |
InChI |
InChI=1S/C13H16ClN3O3S/c1-9-8-13(2,3)17(15-9)12(18)16-21(19,20)11-7-5-4-6-10(11)14/h4-7H,8H2,1-3H3,(H,16,18) |
InChI Key |
OPUQXJQWXFZZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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